molecular formula C15H20N6O B2895141 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea CAS No. 1448133-65-0

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea

Cat. No. B2895141
CAS RN: 1448133-65-0
M. Wt: 300.366
InChI Key: ARRFHCNTQFITJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, often involves the use of organolithium reagents . The process involves regioselective nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .

Scientific Research Applications

Photophysical Properties and pH-Sensing

Research by Yan et al. (2017) on pyrimidine-phthalimide derivatives, closely related to the chemical structure of interest, highlighted their potential in the development of novel colorimetric pH sensors and logic gates. These compounds, due to their donor-π-acceptor configurations, exhibit solid-state fluorescence and positive solvatochromism, which are crucial for pH sensing applications. The study demonstrates the ability to tune photophysical properties through molecular design, thereby paving the way for their use in detecting pH changes in various environments (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, & Yun Lu, 2017).

Antimicrobial Activity

Another significant area of application is in antimicrobial research. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives, including those structurally similar to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea. These compounds were evaluated against selected bacterial and fungal strains, demonstrating promising antimicrobial activity. This research suggests the potential of such compounds in developing new antimicrobial agents for combating resistant microbial strains (J.J. Majithiya & B. Bheshdadia, 2022).

Synthesis and Characterization of Stable Derivatives

Schmidt (2002) explored the synthesis and characterization of pyrimidinaminides, which bear resemblance to our compound of interest in terms of the pyrimidine core structure. These studies provide foundational knowledge for understanding the chemical behavior, stability, and potential applications of pyrimidine derivatives in various fields, including materials science and pharmaceutical chemistry (A. Schmidt, 2002).

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives has shown promising results. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that compounds with a pyrimidine base structure, including 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, could be valuable in the development of new anticancer agents (Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, & R. B. Bakr, 2014).

properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-20(2)13-12(10-16-14(19-13)21(3)4)18-15(22)17-11-8-6-5-7-9-11/h5-10H,1-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFHCNTQFITJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea

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